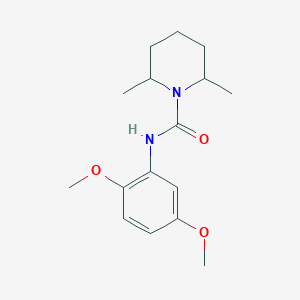
N-(2-furylmethyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide
Overview
Description
N-(2-furylmethyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide, also known as FNPP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of piperazinecarbothioamide derivatives and has shown promising results in various fields of research.
Mechanism of Action
The exact mechanism of action of N-(2-furylmethyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide is not fully understood. However, it has been proposed that N-(2-furylmethyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide acts by modulating the activity of various neurotransmitters such as GABA, glutamate, and dopamine. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
N-(2-furylmethyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as GABA and dopamine in the brain. N-(2-furylmethyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide has also been shown to reduce the levels of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, N-(2-furylmethyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide has been shown to improve memory and cognitive function in animal models.
Advantages and Limitations for Lab Experiments
N-(2-furylmethyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide has several advantages for use in laboratory experiments. It is easy to synthesize and purify, and its pharmacological activities are well-documented. However, there are also some limitations to using N-(2-furylmethyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide in laboratory experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the dosage and administration route.
Future Directions
There are several future directions for research on N-(2-furylmethyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide. One area of research could focus on the development of new derivatives of N-(2-furylmethyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide with improved pharmacological activities. Another area of research could focus on the elucidation of the exact mechanism of action of N-(2-furylmethyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide. Additionally, further studies could investigate the potential use of N-(2-furylmethyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide in the treatment of other neurological disorders such as epilepsy and multiple sclerosis.
Conclusion
In conclusion, N-(2-furylmethyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide is a chemical compound that has shown promising results in various fields of scientific research. Its synthesis method is well-established, and its pharmacological activities have been extensively studied. While there are still some limitations to using N-(2-furylmethyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide in laboratory experiments, there are several future directions for research that could further elucidate its potential uses.
Scientific Research Applications
N-(2-furylmethyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide has been studied extensively for its potential use in scientific research. It has been shown to have various pharmacological activities such as anticonvulsant, antinociceptive, and anti-inflammatory effects. N-(2-furylmethyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-20(22)14-5-3-13(4-6-14)18-7-9-19(10-8-18)16(24)17-12-15-2-1-11-23-15/h1-6,11H,7-10,12H2,(H,17,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLWPDAZUANLPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4129481.png)
![5-bromo-N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B4129482.png)
![2-[(cyclohexylamino)carbonothioyl]-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4129488.png)



![methyl 2-({[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4129516.png)
![ethyl 4-({[(4-allyl-5-{[(2-chlorobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4129518.png)
![2-(4-sec-butylphenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4129534.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-chlorobenzyl)-2-methoxyethanamine](/img/structure/B4129538.png)

![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B4129547.png)

